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Introduction

Crelosidenib (also known as LY3410738) is an investigational, orally available, covalent
inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] IDH
mutations are a hallmark of a significant subset of gliomas, leading to the production of the
oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] 2-HG drives tumorigenesis through
epigenetic and metabolic reprogramming.[5] Crelosidenib is designed to specifically target
these mutant enzymes, offering a promising therapeutic strategy for IDH-mutant gliomas. This
technical guide provides a comprehensive overview of the available preclinical data and
relevant experimental protocols for the evaluation of Crelosidenib in glioma models.

Preclinical Data

While extensive preclinical data for Crelosidenib specifically in glioma models are not widely
available in the public domain, the following tables summarize the existing quantitative data for
Crelosidenib from various sources.

In Vitro Potency

Crelosidenib has demonstrated potent inhibition of various IDH mutations and the production
of 2-HG in cellular assays.
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Target IC50 (nM) Cell Line Assay Type Reference
IDH1 R132H 6.27 - Enzyme Assay
IDH1 R132C 3.71 - Enzyme Assay
IDH2 R140Q 36.9 - Enzyme Assay
IDH2 R172K 11.5 - Enzyme Assay
Mutant IDH1
1.28 HT1080 2-HG Production
R132C

Note: IC50 values for Crelosidenib in specific IDH-mutant glioma cell lines are not publicly
available at this time.

In Vivo Efficacy

Publicly available literature lacks specific tumor growth inhibition data for Crelosidenib in
preclinical glioma models. However, a patent for Crelosidenib reports a dose-dependent
reduction of 2-hydroxyglutarate in an IDH1 mutant xenograft mouse model. A first-in-human
Phase 1 clinical trial (NCT04521686) of Crelosidenib in patients with advanced solid tumors,
including glioma, demonstrated prolonged stable disease in some glioma patients.

Tumor Type Treatment Outcome Reference

IDH1-mutant solid Crelosidenib (25-600 Prolonged stable

tumors (including mg QD or 300 mg disease in 9 of 22

glioma) BID) glioma patients
Pharmacokinetics

Crelosidenib has been shown to be orally bioavailable and to cross the blood-brain barrier, a
critical feature for a glioma therapeutic. Detailed preclinical pharmacokinetic parameters in
glioma models are not publicly available.

Experimental Protocols
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The following are detailed, generalized protocols for key experiments to evaluate the preclinical
activity of Crelosidenib in glioma models.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of Crelosidenib on IDH-mutant glioma
cell lines.

Materials:

e IDH-mutant glioma cell lines (e.g., U87-IDH1-R132H, patient-derived glioma stem cells)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

e Crelosidenib (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)
o 96-well plates

e Multichannel pipette

» Plate reader

Procedure:

e Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

« Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

o Prepare serial dilutions of Crelosidenib in complete medium. The final DMSO concentration
should be less than 0.1%.

e Remove the medium from the wells and add 100 pL of the Crelosidenib dilutions to the
respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
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 Incubate the plates for 72 hours at 37°C.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 150 pL of solubilization buffer to each well to dissolve the
formazan crystals.

o Read the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using non-linear regression analysis.

Orthotopic Glioma Xenograft Model

Objective: To evaluate the in vivo efficacy of Crelosidenib in a clinically relevant animal model
of glioma.

Materials:

Immunocompromised mice (e.g., nude or NSG mice)
o |IDH-mutant glioma cells expressing luciferase
 Stereotactic apparatus

e Hamilton syringe

e Anesthesia (e.g., isoflurane)

e Crelosidenib formulation for oral gavage

¢ Bioluminescence imaging system (e.g., IVIS)

e D-luciferin

Procedure:

e Culture and harvest IDH-mutant glioma cells expressing luciferase. Resuspend the cells in
sterile PBS at a concentration of 1 x 10”5 cells/pL.
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o Anesthetize the mice and secure them in the stereotactic apparatus.
o Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

o Slowly inject 2-5 uL of the cell suspension into the brain parenchyma using a Hamilton
syringe.

e Suture the scalp incision.

e Monitor the mice for tumor growth using bioluminescence imaging. Once tumors are
established (typically 7-10 days post-injection), randomize the mice into treatment and
control groups.

o Administer Crelosidenib or vehicle control daily via oral gavage at the desired dose.

e Monitor tumor growth weekly by bioluminescence imaging after intraperitoneal injection of D-
luciferin.

e Monitor animal body weight and overall health.

» Euthanize the mice when they show signs of neurological deficits or significant tumor
burden.

e Collect brains for histological and immunohistochemical analysis. Analyze tumor growth
inhibition based on bioluminescence signal and overall survival.

2-Hydroxyglutarate (2-HG) Measurement

Objective: To determine the pharmacodynamic effect of Crelosidenib by measuring the levels
of the oncometabolite 2-HG in vitro and in vivo.

Materials:
e IDH-mutant glioma cells or tumor tissue from xenograft models
» Metabolite extraction buffer (e.g., 80% methanol)

 Liquid chromatography-mass spectrometry (LC-MS) system
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e 2-HG standard
Procedure:
e In Vitro:
o Plate IDH-mutant glioma cells and treat with Crelosidenib or vehicle for 24-48 hours.
o Wash the cells with cold PBS and add ice-cold metabolite extraction buffer.
o Scrape the cells and collect the extract.
o Centrifuge to pellet the cell debris and collect the supernatant.
e In Vivo:
o Harvest tumor tissue from Crelosidenib-treated and control mice.
o Homogenize the tissue in ice-cold metabolite extraction buffer.
o Centrifuge to pellet tissue debris and collect the supernatant.
e LC-MS Analysis:
o Analyze the extracts using a targeted LC-MS method for 2-HG quantification.
o Generate a standard curve using a known concentration of 2-HG.
o Normalize the 2-HG levels to cell number or tissue weight.

Visualizations
Signaling Pathway of Crelosidenib in IDH-Mutant Glioma
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Caption: Mechanism of action of Crelosidenib in IDH-mutant glioma.

Experimental Workflow for Preclinical Evaluation
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In Vitro Studies
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Caption: General workflow for the preclinical evaluation of Crelosidenib.

Downstream Effects of IDH Inhibition
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Caption: Downstream cellular effects of Crelosidenib-mediated IDH inhibition.

Conclusion

Crelosidenib is a promising targeted therapy for IDH-mutant gliomas with a clear mechanism
of action and the ability to penetrate the blood-brain barrier. While detailed preclinical data in
glioma models are not yet widely published, the available information suggests potent inhibition
of mutant IDH enzymes and reduction of the oncometabolite 2-HG. The provided experimental
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protocols offer a framework for researchers to further investigate the preclinical efficacy and
pharmacodynamics of Crelosidenib in relevant glioma models. Future studies are warranted to
fully elucidate its therapeutic potential and to identify predictive biomarkers for patient
stratification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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